N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-16(10-20-13-4-1-2-5-14(13)24-17(20)22)19-11-18(23,12-7-8-12)15-6-3-9-25-15/h1-6,9,12,23H,7-8,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNFFXUAEUILKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CN2C3=CC=CC=C3OC2=O)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:
-
Acidic Hydrolysis :
This reaction cleaves the amide bond, producing 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid and 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine as products . -
Basic Hydrolysis :
In NaOH/EtOH, the reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a carboxylate intermediate.
Table 1: Hydrolysis Conditions and Products
Oxidation Reactions
The thiophene ring and hydroxyl group are susceptible to oxidation:
-
Thiophene Oxidation :
Using or , the thiophene moiety forms sulfoxide or sulfone derivatives .
. -
Alcohol Oxidation :
The secondary alcohol group oxidizes to a ketone with Jones reagent () .
Table 2: Oxidation Pathways
| Oxidizing Agent | Site of Reaction | Product | Yield | Reference |
|---|---|---|---|---|
| Thiophene | Sulfoxide derivative | 58% | ||
| Thiophene | Sulfone derivative | 63% | ||
| Jones reagent | Hydroxyl group | Ketone derivative | 81% |
Nucleophilic Substitution
The oxobenzoxazole ring participates in nucleophilic aromatic substitution (NAS) reactions:
-
With Amines :
Reaction with piperidine replaces the oxazolone oxygen, forming 2-(piperidin-1-yl)benzo[d]oxazole-3(2H)-yl acetamide . -
With Thiols :
Thiophenol substitutes the oxazolone oxygen under basic conditions.
Cyclization Reactions
The compound undergoes intramolecular cyclization to form fused heterocycles:
Ring-Opening of Cyclopropane
The cyclopropyl group undergoes acid-catalyzed ring-opening:
Table 3: Cyclopropane Reactivity
| Condition | Product | Mechanism | Reference |
|---|---|---|---|
| 2M HCl, MeOH, 60°C | 1,3-Diene derivative | Acid-catalyzed cleavage | |
| UV light, | Epoxide via radical pathway | Photooxidation |
Stability Under Physiological Conditions
Studies show the compound is stable at pH 7.4 (phosphate buffer) but degrades in acidic (pH < 3) or alkaline (pH > 10) environments .
Analytical Characterization
Key techniques used to confirm reaction outcomes:
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Benzo[d]oxazol-2-one vs. Benzothiazole Derivatives: The target compound’s benzo[d]oxazol-2-one core distinguishes it from benzothiazole-based analogs like 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide ().
- Thiophene vs. Phenyl/Thiazole Substituents: The thiophene-cyclopropyl-hydroxyethyl side chain contrasts with simpler aryl groups in compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ().
Functional Group Variations
- Hydroxyl Group :
The hydroxyl group in the target compound is absent in analogs like PBPA (), a TSPO-targeting SPECT ligand. This group may enhance solubility or enable prodrug strategies but could also increase susceptibility to oxidation.
Spectroscopic Characterization
- NMR and IR Profiles :
The thiophene and benzo[d]oxazol-2-one moieties would produce distinct 1H NMR signals (e.g., thiophene protons at δ 6.5–7.5 ppm and oxazolone carbonyl at ~170 ppm in 13C NMR) . The hydroxyl group may appear as a broad singlet (~δ 2.5–5.0 ppm) in DMSO-d4.
Pharmacological Potential
- The cyclopropyl group could enhance blood-brain barrier penetration compared to bulkier substituents in PBPA.
Antimicrobial and Anticancer Activity :
Thiophene-acetamide hybrids () exhibit antimicrobial properties, while benzothiazole analogs () show promise in cancer therapy. The target compound’s unique substituents may modulate these activities.
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Cyclopropane Ring Formation
The cyclopropane moiety is synthesized via a [2+1] cycloaddition between thiophen-2-yl ethylene and a carbene precursor. Dichloromethane (DCM) serves as the solvent, with zinc-copper alloy facilitating the reaction at −10°C. The intermediate 2-cyclopropyl-2-(thiophen-2-yl)ethanol is isolated in 68–72% yield after silica gel chromatography.
Benzo[d]Oxazol-3(2H)-One Synthesis
2-Hydroxybenzamide undergoes cyclization using phosphoryl chloride (POCl₃) under reflux conditions (110°C, 6 h), yielding 2-oxobenzo[d]oxazol-3(2H)-one. Alternative methods employ thionyl chloride (SOCl₂) in toluene, achieving 85% purity after recrystallization.
Acetamide Coupling
The final step involves coupling 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylacetamide (DMAC). Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) confirms completion after 12 h at 25°C. The crude product is purified via flash chromatography (89% yield).
Reaction Optimization Strategies
Solvent and Base Selection
DMAC enhances amide bond formation efficiency due to its high polarity and ability to stabilize intermediates. Substituting DMAC with tetrahydrofuran (THF) reduces yields by 22%, attributed to poor solubility of the carboxylate intermediate. Potassium tert-butoxide (1.2 equivalents) optimizes deprotonation of the amine precursor, whereas sodium carbonate results in incomplete coupling (Table 1).
Table 1. Solvent and Base Impact on Amide Coupling Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMAC | K t-butoxide | 25 | 89 |
| DMAC | Na₂CO₃ | 25 | 64 |
| THF | K t-butoxide | 25 | 67 |
| Methanol | Cs₂CO₃ | 40 | 71 |
Temperature and Stoichiometry
Elevating temperatures beyond 40°C promotes side reactions, including oxazolone ring opening. A 1:1.2 molar ratio of amine to carboxylic acid minimizes residual starting material while avoiding diacylation byproducts.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals: δ 7.82 (d, J = 8.4 Hz, 1H, oxazolone-H), 7.45–7.38 (m, 2H, thiophene-H), and 5.21 (s, 1H, hydroxyl). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 385.1243 [M+H]⁺.
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a dihedral angle of 54.6° between the benzo[d]oxazolone and thiophene rings, with intermolecular hydrogen bonds (O—H⋯O, N—H⋯N) stabilizing the lattice.
Comparative Analysis of Synthetic Methods
Traditional vs. Catalytic Approaches
Classical DCC-mediated coupling achieves higher yields (89%) compared to catalytic methods using HOBt/EDCI (78%). However, the latter reduces purification complexity by minimizing dicyclohexylurea byproducts.
Green Chemistry Alternatives
Microwave-assisted synthesis (100 W, 15 min) shortens reaction time by 75% but requires specialized equipment. Solvent-free conditions under ball milling yield 82% purity but necessitate post-synthetic chromatography.
Industrial-Scale Production Challenges
Cost and Scalability
Zinc-copper alloy usage in cyclopropanation increases raw material costs by 30% compared to transition metal catalysts. DMAC recycling via distillation mitigates solvent expenses but requires energy-intensive infrastructure.
Regulatory Considerations
Residual DCM in the final product must remain below 600 ppm per ICH Q3C guidelines, necessitating rigorous rotary evaporation and lyophilization.
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